3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . It belongs to the class of benzaldehydes and is characterized by the presence of a methoxy group and a dimethylphenoxy group attached to the benzaldehyde core .
Mechanism of Action
- The primary targets of this compound have not been definitively established. However, it is believed to exert its effects through general central nervous system (CNS) depression . This suggests that it may interact with neural receptors or pathways involved in CNS function.
- ADME Properties : The absolute bioavailability of metaxalone is not precisely known, and dose proportionality above 800 mg has not been studied .
- Environmental factors (e.g., food intake) may influence metaxalone’s efficacy and stability. For instance, a high-fat meal delays absorption and alters pharmacokinetic parameters .
Target of Action
Pharmacokinetics
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,3-dimethylphenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, and the purification processes are adapted to handle bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and dimethylphenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its similar compounds .
Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-16(13(12)2)20-11-15-9-14(10-18)7-8-17(15)19-3/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALSRGSBJONIAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343606 |
Source
|
Record name | 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438530-90-6 |
Source
|
Record name | 3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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